molecular formula C18H19N3O B2776966 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2097923-47-0

4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B2776966
CAS No.: 2097923-47-0
M. Wt: 293.37
InChI Key: DGBHMPPSEGZJSN-UHFFFAOYSA-N
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Description

4-Cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a sophisticated chemical scaffold designed for pharmaceutical research and discovery. This compound integrates multiple privileged structures, making it a valuable tool for medicinal chemists. The piperidine ring is one of the most significant synthetic fragments in drug design, featured in more than twenty classes of pharmaceuticals . The 4-cyclopropylidene moiety introduces a potential site for strategic functionalization and may influence the molecule's conformation and metabolic profile. Furthermore, the presence of the 1H-pyrazole ring, a nitrogen-rich heterocycle, contributes to the compound's potential for diverse biological interactions. Pyrazole and pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, which has stimulated extensive research in this field . This molecular architecture, particularly the benzoyl linker connecting the piperidine and pyrazole units, suggests potential for investigating novel bioactive compounds. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a core structure in high-throughput screening campaigns against various biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(20-11-7-15(8-12-20)14-5-6-14)16-3-1-4-17(13-16)21-10-2-9-19-21/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHMPPSEGZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclopropylidene group: This can be done through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur, potentially affecting the carbonyl group or the pyrazole ring.

    Substitution: The phenyl group and the piperidine ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They can be used in the development of new pharmaceuticals.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to specific sites on proteins, while the phenyl and piperidine rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Core Rigidity vs. Flexibility: The cyclopropylidene group in the target compound introduces significant ring strain and rigidity, which may enhance binding selectivity to planar biological targets compared to unmodified piperidine analogs (e.g., 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]piperidine) .

Substituent Effects :

  • The benzoyl group in the target compound provides extended conjugation and hydrophobic surface area, contrasting with chlorophenyl or trifluoromethyl substituents in analogs. This may improve membrane permeability or target affinity .
  • Boronate ester-containing analogs (e.g., ) are primarily synthetic intermediates for cross-coupling reactions, whereas the target compound lacks such reactive handles .

Pharmacological Potential: Pyrazolo-pyrimidine derivatives () demonstrate TRK kinase inhibition, suggesting that pyrazole-containing heterocycles are privileged scaffolds in oncology. The target compound’s benzoyl-piperidine system may offer a divergent mechanism but requires empirical validation .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to the neutral target compound, which may limit bioavailability .
  • Lipophilicity : The trifluoromethyl group () increases lipophilicity (logP ~2.5), whereas the benzoyl group in the target compound may balance hydrophobicity and polarity (predicted logP ~3.0–3.5).

Research Implications and Gaps

Biological Screening : While pyrazole-piperidine hybrids are common in drug discovery (e.g., kinase inhibitors in ), the cyclopropylidene-benzoyl combination warrants evaluation for CNS or antimicrobial activity due to its structural uniqueness .

Stability Studies : Cyclopropylidene rings are prone to ring-opening under acidic conditions; comparative stability studies with saturated piperidine analogs () are critical for formulation development .

Biological Activity

The compound 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a novel piperidine derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine features a piperidine ring substituted with a cyclopropylidene and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups may enhance the compound's interaction with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O
Molecular Weight270.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Not available

Antitumor Activity

Recent studies have indicated that piperidine derivatives exhibit significant antitumor properties. For instance, a series of N-(piperidine-4-yl)benzamide derivatives demonstrated potent antitumor activity against HepG2 cancer cells, with some compounds showing IC50 values as low as 0.25 μM . Given the structural similarities, it is plausible that 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine may exhibit comparable or enhanced antitumor effects.

The mechanisms underlying the biological activity of piperidine derivatives often involve modulation of cell cycle regulators and apoptosis pathways. For example, compounds like N-(piperidine-4-yl)benzamide were shown to inhibit cyclin B1 expression and promote p53/p21-dependent cell cycle arrest . Investigating whether 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine operates through similar pathways could reveal its therapeutic potential.

Antimicrobial and Anti-inflammatory Properties

Piperidine derivatives have also been explored for their antimicrobial and anti-inflammatory activities. A study employing computer-aided evaluation suggested that new piperidine derivatives could affect various enzymes and receptors involved in inflammation and infection . This raises the possibility that 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine may serve as a candidate for further development in these therapeutic areas.

Study on Piperidine Derivatives

A comprehensive analysis of several piperidine derivatives revealed their broad spectrum of biological activities, including anti-cancer, anti-arrhythmic, and neuroprotective effects. The study utilized in silico methods to predict the pharmacological profiles of these compounds, indicating a potential for 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine to be developed into a multi-target drug .

Clinical Implications

Given the promising biological activities associated with similar piperidine compounds, clinical studies focusing on 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine could elucidate its efficacy in treating specific cancers or inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step pathways, such as:

  • Step 1 : Formation of the cyclopropylidene-piperidine core via [2+2] cycloaddition or ring-closing metathesis.
  • Step 2 : Functionalization of the benzoyl group with a pyrazole moiety using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key variables : Temperature (e.g., 80–120°C for coupling reactions), catalyst choice (e.g., Pd/Cu for cross-coupling), and solvent polarity (DMF vs. THF). Yields vary from 45–70% depending on steric hindrance from the cyclopropylidene group .

Q. How can researchers resolve spectral contradictions (e.g., NMR vs. computational predictions) in structural characterization?

Discrepancies often arise from conformational flexibility or solvent effects.

  • NMR analysis : Use NOESY to confirm spatial proximity of cyclopropylidene protons and pyrazole aromatic protons.
  • DFT calculations : Compare computed 13C^{13}\text{C} chemical shifts (B3LYP/6-31G* level) with experimental data to validate geometry .
  • X-ray crystallography : Resolve ambiguities by determining bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and dihedral angles .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with structural analogs:

  • Kinase inhibition : Use ADP-Glo™ assays for kinases like JAK2 or PI3Kγ, given the pyrazole’s affinity for ATP-binding pockets .
  • Cellular uptake : Measure logP (estimated ~2.8) via shake-flask method to predict membrane permeability .
  • Cytotoxicity : Screen against HEK293 or HepG2 cells with MTT assays, noting EC50_{50} values >50 µM suggest low acute toxicity .

Advanced Research Questions

Q. How does the cyclopropylidene group influence conformational dynamics and target binding?

The cyclopropylidene moiety introduces rigidity, reducing entropy loss upon binding.

  • MD simulations : Compare free-energy landscapes (MM/GBSA) of cyclopropylidene vs. non-constrained analogs.
  • SAR studies : Replace cyclopropylidene with cyclohexyl or ethenyl groups; observe ≥10-fold drop in kinase inhibition potency due to loss of pre-organization .

Q. What strategies mitigate metabolic instability of the pyrazole-benzoyl-piperidine scaffold?

  • Isotope labeling : Track metabolic hotspots (e.g., CYP3A4-mediated oxidation of pyrazole) using 14C^{14}\text{C}-labeled analogs .
  • Prodrug design : Mask the benzoyl carbonyl as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • Co-crystallization : Identify metabolic vulnerabilities by solving structures with cytochrome P450 isoforms .

Q. How can contradictory data on SAR trends (e.g., substituent effects vs. activity) be reconciled?

Contradictions may arise from off-target interactions or assay variability.

  • Orthogonal assays : Validate PI3K inhibition via both enzymatic and cell-based (e.g., p-Akt Western blot) assays.
  • Multivariate analysis : Apply PCA to datasets from >20 analogs to isolate substituent contributions (e.g., 4-F on pyrazole enhances potency by 30% ).

Q. What computational methods predict off-target interactions for this scaffold?

  • Docking screens : Use AutoDock Vina against the ChEMBL database; prioritize GPCRs (e.g., 5-HT2A_{2A}) due to piperidine’s prevalence in CNS targets .
  • Phylogenetic analysis : Cluster kinases by binding-site similarity; identify cross-reactivity risks (e.g., JAK2 vs. JAK3) .

Methodological Resources

  • Structural validation : Refer to crystallographic data (CCDC deposition codes in ).
  • Assay protocols : ADP-Glo™ kinase assays (Promega) and MTT cytotoxicity protocols in .
  • Computational tools : Gaussian 16 for DFT, GROMACS for MD .

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